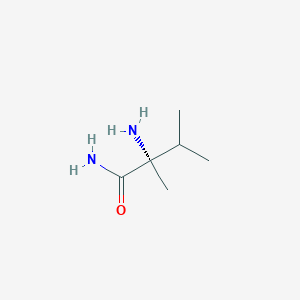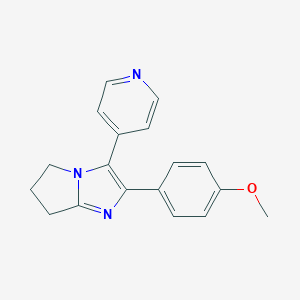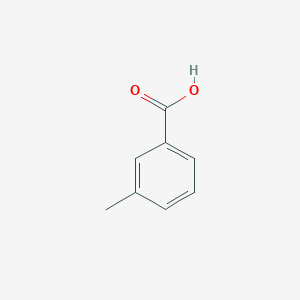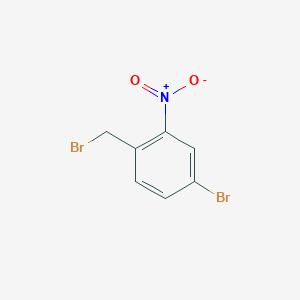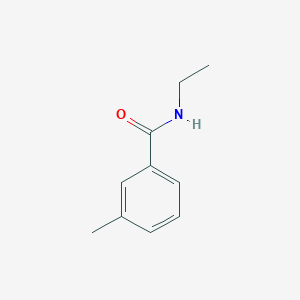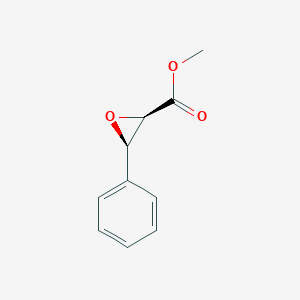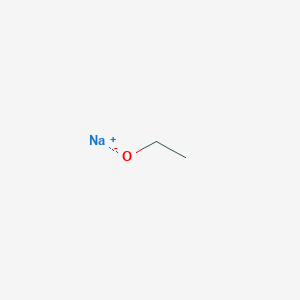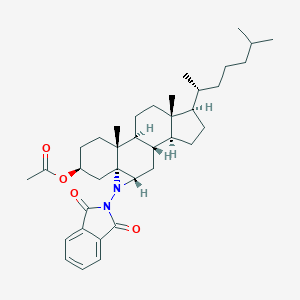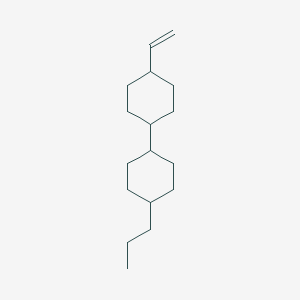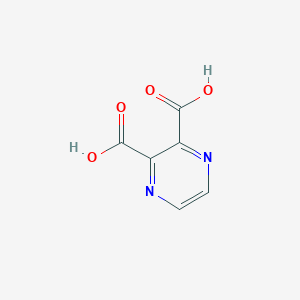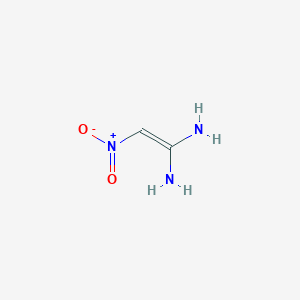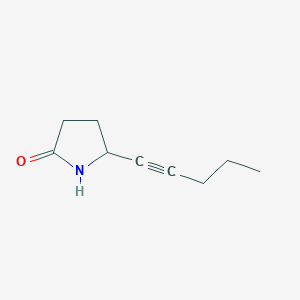
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, also known as BDD, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. BDD is a cyclic acetal that is commonly used as a reagent in organic chemistry. It is a colorless liquid that is soluble in water and has a boiling point of 135°C.
Mecanismo De Acción
The mechanism of action of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is not well understood. However, it is believed that 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane acts as a Lewis acid, which allows it to form complexes with other molecules. This property makes 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane useful as a reagent in organic chemistry.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. However, 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is its versatility as a reagent in organic chemistry. It can be used as a protecting group for aldehydes and ketones, as well as a reagent for the synthesis of cyclic acetals. 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is also relatively non-toxic and non-irritating, making it safe to handle in the laboratory.
However, there are also some limitations to the use of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. The synthesis of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane can be challenging, and the yield of the reaction is typically around 70%. The purity of the product can also be difficult to control, which can lead to issues in downstream reactions.
Direcciones Futuras
There are several future directions for research on 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. One area of interest is the development of new synthetic methods for 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane that are more efficient and produce higher yields. Another area of interest is the development of new applications for 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, particularly in the synthesis of natural products and pharmaceuticals. Finally, there is a need for more research on the mechanism of action of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, which could lead to new insights into its use as a reagent in organic chemistry.
Métodos De Síntesis
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is synthesized by the reaction of 2,3-dimethyl-2-butene and formaldehyde in the presence of sulfuric acid. The reaction proceeds via a cationic mechanism, which leads to the formation of the cyclic acetal. The yield of the reaction is typically around 70%, and the purity of the product can be improved through distillation.
Aplicaciones Científicas De Investigación
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has been used in a wide range of scientific research applications. One of the most common uses of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is as a reagent in organic chemistry. It is commonly used as a protecting group for aldehydes and ketones, as well as a reagent for the synthesis of cyclic acetals. 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
Número CAS |
120717-26-2 |
|---|---|
Nombre del producto |
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-5-7(2)8-6-10-9(3,4)11-8/h8H,1,6H2,2-4H3 |
Clave InChI |
GJXZGCCGVLNODP-UHFFFAOYSA-N |
SMILES |
CC(=C=C)C1COC(O1)(C)C |
SMILES canónico |
CC(=C=C)C1COC(O1)(C)C |
Sinónimos |
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-1,2-propadienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



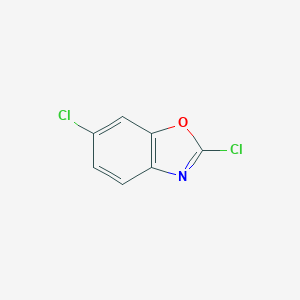
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
